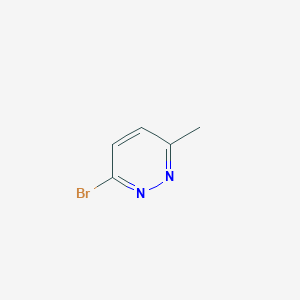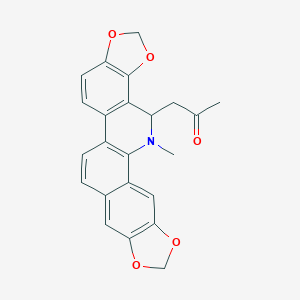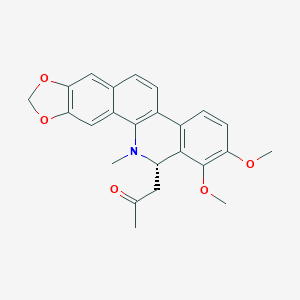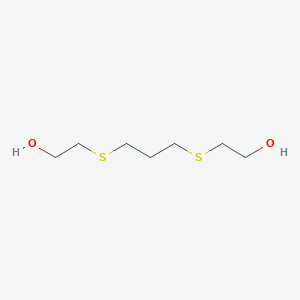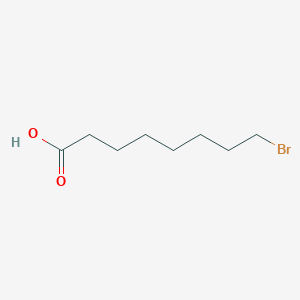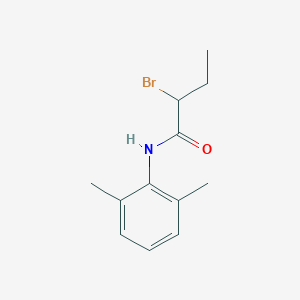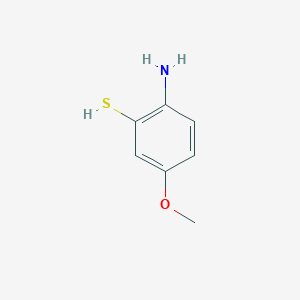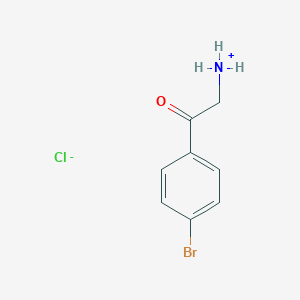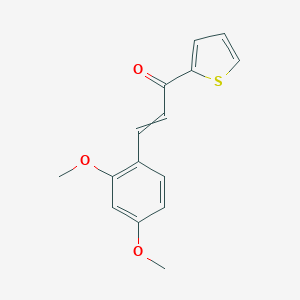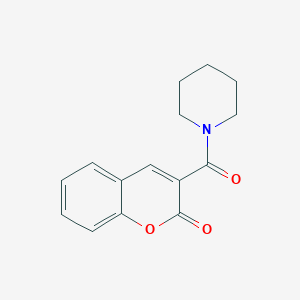
Coumarin, 3-(piperidinocarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-(piperidinocarbonyl)-, also known as Coumarin-3-carboxylic acid piperidide, is a chemical compound that belongs to the coumarin family. It is known to exhibit a wide range of biological activities, making it an important compound in medicinal chemistry research.
Wirkmechanismus
The mechanism of action of Coumarin, 3-(piperidinocarbonyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It also exhibits antioxidant activity by scavenging free radicals.
Biochemische Und Physiologische Effekte
Coumarin, 3-(piperidinocarbonyl)- has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-viral activity by inhibiting the replication of viruses such as HIV, hepatitis B, and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin, 3-(piperidinocarbonyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, it has some limitations as well. It is relatively unstable and prone to degradation under certain conditions. It also exhibits poor solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
Coumarin, 3-(piperidinocarbonyl)- has several potential future directions for research. It can be further studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It can also be modified to improve its solubility and stability. Additionally, its potential as a neuroprotective and cardioprotective agent can be explored further. Overall, Coumarin, 3-(piperidinocarbonyl)- is a promising compound with several potential applications in medicinal chemistry research.
Synthesemethoden
Coumarin, 3-(piperidinocarbonyl)- can be synthesized by reacting 3-hydroxycoumarin with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-(piperidinocarbonyl)- has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, anti-microbial, and anti-oxidant properties. It has also been shown to have neuroprotective and cardioprotective effects.
Eigenschaften
CAS-Nummer |
18144-51-9 |
|---|---|
Produktname |
Coumarin, 3-(piperidinocarbonyl)- |
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI-Schlüssel |
RPDYHHVRQGESJA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Andere CAS-Nummern |
18144-51-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



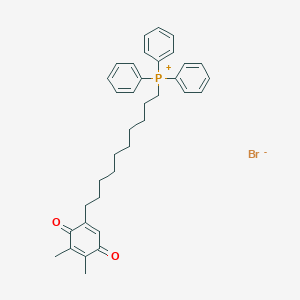
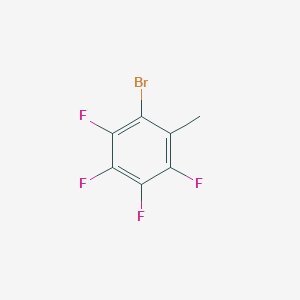

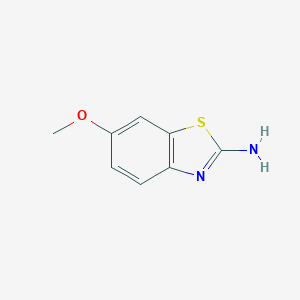
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
